molecular formula C10H18O B2558969 2-Methyl-2-(2-methylcyclohexyl)oxirane CAS No. 2248286-38-4

2-Methyl-2-(2-methylcyclohexyl)oxirane

Cat. No.: B2558969
CAS No.: 2248286-38-4
M. Wt: 154.253
InChI Key: BEOYJAXEBWUYJY-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-methylcyclohexyl)oxirane is an organic compound belonging to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by the presence of a methyl group and a 2-methylcyclohexyl group attached to the oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-methylcyclohexyl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2-methylcyclohexene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the double bond of the alkene, resulting in the formation of the oxirane ring.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through the use of catalytic systems. For example, the use of titanium silicalite-1 (TS-1) as a catalyst in the presence of hydrogen peroxide has been reported to be an efficient method for the epoxidation of alkenes. This method offers advantages such as high selectivity, mild reaction conditions, and the use of environmentally benign oxidants.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-methylcyclohexyl)oxirane undergoes various types of chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids (e.g., m-CPBA) and hydrogen peroxide in the presence of catalysts.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Diols

    Reduction: Alcohols

    Substitution: Substituted oxiranes with various functional groups

Scientific Research Applications

2-Methyl-2-(2-methylcyclohexyl)oxirane has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.

    Industry: Utilized in the production of epoxy resins, which are important materials in coatings, adhesives, and composites.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-methylcyclohexyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the oxirane ring acts as an electrophile, reacting with nucleophiles to form new bonds and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(2-methylcyclohexyl)oxirane
  • 2-Methyl-2-(2-methylcyclohexyl)oxetane
  • This compound-3-carboxylic acid

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other oxiranes. The presence of the 2-methylcyclohexyl group influences the steric and electronic environment of the oxirane ring, affecting its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

2-methyl-2-(2-methylcyclohexyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8-5-3-4-6-9(8)10(2)7-11-10/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOYJAXEBWUYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1C2(CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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